7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide
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Overview
Description
7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methyl group, a phenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 4-chlorobenzaldehyde, acetophenone, and ethyl cyanoacetate, in the presence of a base like sodium ethoxide. The reaction mixture is then subjected to cyclization to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have revealed that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrimido[4,5-d]pyrimidine derivatives
Uniqueness
7-Amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-6-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H14ClN5 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
7-amino-3-(4-chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H14ClN5/c1-12-17(13-7-9-15(21)10-8-13)20-24-18(14-5-3-2-4-6-14)16(11-22)19(23)26(20)25-12/h2-10H,23H2,1H3 |
InChI Key |
RRJKWCQTIVERAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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